molecular formula C8H11FO B14632095 2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- CAS No. 56003-60-2

2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl-

Cat. No.: B14632095
CAS No.: 56003-60-2
M. Wt: 142.17 g/mol
InChI Key: FXQUDMROYFNISV-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a fluorine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethyl-2-cyclohexen-1-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethyl-2-cyclohexen-1-one in an appropriate solvent, such as acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- involves its interaction with molecular targets through various pathways. The presence of the fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical reactions. The compound may act as an electrophile, reacting with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the fluorine and methyl substitutions.

    4,4-Dimethyl-2-cyclohexen-1-one: Similar structure but lacks the fluorine atom.

    6-Fluoro-2-cyclohexen-1-one: Contains the fluorine atom but lacks the methyl groups.

Uniqueness

2-Cyclohexen-1-one, 6-fluoro-4,4-dimethyl- is unique due to the combination of the fluorine atom and the two methyl groups, which can significantly influence its chemical reactivity and physical properties

Properties

CAS No.

56003-60-2

Molecular Formula

C8H11FO

Molecular Weight

142.17 g/mol

IUPAC Name

6-fluoro-4,4-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C8H11FO/c1-8(2)4-3-7(10)6(9)5-8/h3-4,6H,5H2,1-2H3

InChI Key

FXQUDMROYFNISV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C=C1)F)C

Origin of Product

United States

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